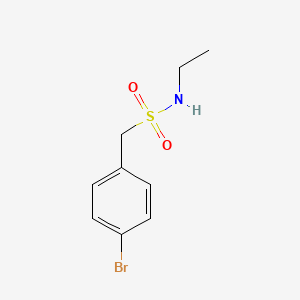
4-(4-Fluorophenyl)thiazole-2-carboxylic acid
Descripción general
Descripción
The compound "4-(4-Fluorophenyl)thiazole-2-carboxylic acid" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which can potentially influence its chemical and biological properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups. For instance, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives is achieved through a series of reactions confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . Similarly, the synthesis of Schiff bases from thiophene derivatives involves the Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde . Although these methods do not directly describe the synthesis of "4-(4-Fluorophenyl)thiazole-2-carboxylic acid," they provide insight into the general synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of related compounds such as 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole has been determined, revealing intermolecular interactions that contribute to the supramolecular network formation . Similarly, the crystal structure of 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde shows stabilization by various intermolecular interactions . These studies suggest that "4-(4-Fluorophenyl)thiazole-2-carboxylic acid" would also exhibit specific intermolecular interactions that could be analyzed through similar methods.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often leading to the formation of novel compounds with potential biological activities. For instance, Friedel–Crafts intramolecular cyclization of 5-phenylthiazole-4-carboxylic acids leads to the formation of indeno[2,1-d]thiazoles . Additionally, photocaging of carboxylic function-bearing biomolecules using thiazole-derived fluorophores demonstrates the versatility of thiazole compounds in chemical transformations . These examples indicate that "4-(4-Fluorophenyl)thiazole-2-carboxylic acid" could also undergo various chemical reactions, potentially leading to new compounds with diverse applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, the antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives shows significant activity against several strains of microbes . The liquid crystalline behaviors of carboxylic acid derivatives bearing a 1,3,4-thiadiazole moiety are affected by the length of the alkoxy chain attached to the phenyl moiety . These findings suggest that the physical and chemical properties of "4-(4-Fluorophenyl)thiazole-2-carboxylic acid" would be unique and could be studied in the context of its potential applications in biological systems or materials science.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Intermediate
-
Antibacterial and Antifungal Activities
-
Various Biological Activities
-
Antihypertensive Activity
-
Anti-HIV Activity
-
Antipsychotropic Activity
-
Antiviral Activity
-
Antifungal Activity
-
Anti-inflammatory Activity
Direcciones Futuras
Thiazole derivatives, including “4-(4-Fluorophenyl)thiazole-2-carboxylic acid”, have shown a wide range of biological activities . This suggests that they could be promising candidates for the development of new therapeutic agents. Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their structures for enhanced activity and selectivity .
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZSCPHZARMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589588 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)thiazole-2-carboxylic acid | |
CAS RN |
886366-96-7 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



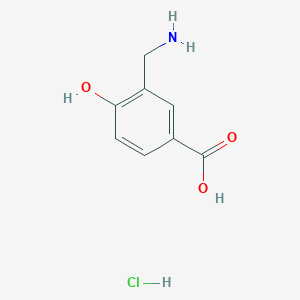

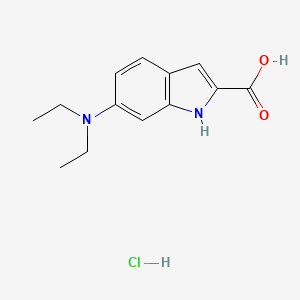

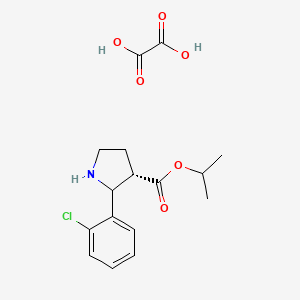
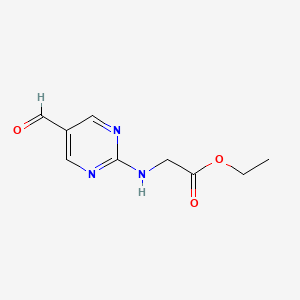
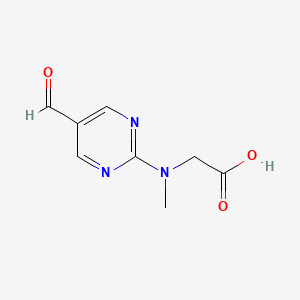

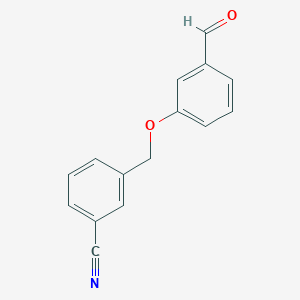
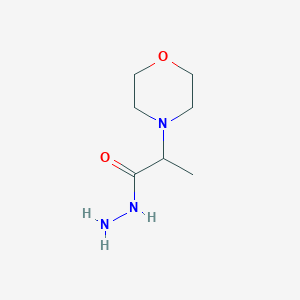
![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
